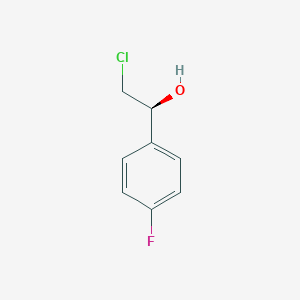

(S)-2-Cloro-1-(4-fluorofenil)etanol

Descripción general

Descripción

(S)-2-Chloro-1-(4-fluorophenyl)ethanol, also known as SFCE, is a chiral fluorinated alcohol that has been used in a variety of scientific research applications. It is an important chemical compound in the field of synthetic organic chemistry due to its unique properties and wide range of applications.

Aplicaciones Científicas De Investigación

Síntesis de Disulfuro de Pirrol

(S)-2-Cloro-1-(4-fluorofenil)etanol: juega un papel crucial en la síntesis de disulfuros de pirrol. Estos compuestos sirven como andamios fundamentales en péptidos, productos naturales y moléculas farmacéuticas. Los métodos tradicionales para la síntesis de disulfuros a menudo involucran reactivos tóxicos o condiciones no amigables con el medio ambiente. Sin embargo, se ha desarrollado un enfoque ecológico y eficiente utilizando This compound como sustrato. La lipasa actúa como catalizador, lo que lleva a disulfuros de pirrol con rendimientos de hasta el 88% a 40 °C. Este método se alinea con la tendencia actual en química verde, contribuyendo a procesos biocatalíticos respetuosos con el medio ambiente .

Reacción de Triflación para el Acoplamiento Cruzado Catalizado por Paladio

En las estrategias sintéticas, la reacción de triflación es fundamental. Modifica el grupo hidroxilo nucleofílico del 2-naftol en un grupo saliente potencial para reacciones de acoplamiento cruzado catalizadas por paladio. Los investigadores han explorado el uso de This compound en este contexto, mejorando su versatilidad en la síntesis orgánica .

Neurofarmacología y Descubrimiento de Fármacos

This compound: es un área activa de investigación. Se están llevando a cabo estudios para explorar sus posibles aplicaciones en el descubrimiento de fármacos y la neurofarmacología. Los investigadores investigan su función como una sonda para estudiar la estructura y función del mGluR5, un subtipo de receptor de glutamato implicado en trastornos neurológicos.

Safety and Hazards

“(S)-2-Chloro-1-(4-fluorophenyl)ethanol” is classified under the Chemwatch Hazard Alert Code: 3 . It is advised to avoid contact with skin and eyes, and to avoid inhalation of vapour or mist . The compound is also classified as a dangerous substance with hazard statements including H302+H312+H332;H315;H318;H335 .

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,1-diaryl compounds, have been found to be important in bioactive molecules, including medicines and pesticides .

Mode of Action

It’s worth noting that similar compounds, like 1,1-diaryl compounds, can act as catalysts in chemical synthesis and as biologically active molecules .

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to a wide range of downstream effects .

Pharmacokinetics

The compound’s storage temperature is recommended to be between 2-8°c, indicating that its stability and bioavailability may be temperature-dependent .

Result of Action

Similar compounds have been found to have significant bioactive effects, including acting as catalysts in chemical synthesis and as biologically active molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (S)-2-Chloro-1-(4-fluorophenyl)ethanol. For instance, its stability and bioavailability may be temperature-dependent, as indicated by its recommended storage temperature of 2-8°C .

Análisis Bioquímico

Biochemical Properties

The role of (S)-2-Chloro-1-(4-fluorophenyl)ethanol in biochemical reactions is not well-defined. It’s possible that it could interact with certain enzymes, proteins, and other biomolecules, but these interactions have not been thoroughly investigated .

Cellular Effects

It’s possible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of (S)-2-Chloro-1-(4-fluorophenyl)ethanol on cellular function in in vitro or in vivo studies have not been thoroughly investigated .

Dosage Effects in Animal Models

It’s possible that there could be threshold effects or toxic or adverse effects at high doses .

Propiedades

IUPAC Name |

(1S)-2-chloro-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCREIYEGAGUDS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801254949 | |

| Record name | (αS)-α-(Chloromethyl)-4-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126534-42-7 | |

| Record name | (αS)-α-(Chloromethyl)-4-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-(Chloromethyl)-4-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2-chloro-1-(4-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

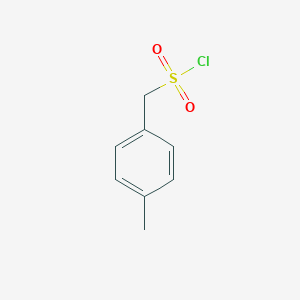

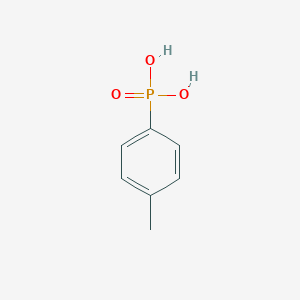

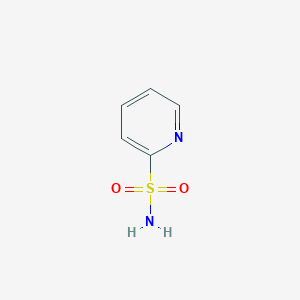

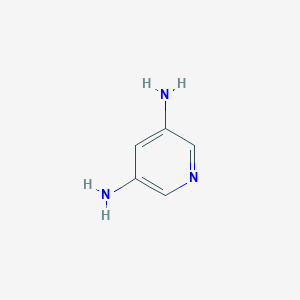

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)

![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)

![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)

![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)

![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)